molecular formula C6H5ClF3N3 B1427598 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 1251209-75-2

6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No.: B1427598
CAS No.: 1251209-75-2
M. Wt: 211.57 g/mol
InChI Key: AFJWHMUIRIKVHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine consists of a pyrimidine ring substituted with a chlorine atom and a trifluoroethyl group. The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 211.57 g/mol. Further physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Chemical Transformations and Derivatives

6-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine serves as a precursor in various chemical transformations, leading to a diverse array of pyrimidine derivatives. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be converted into 2-alkyl(and 2-aryl)amino derivatives through reactions with corresponding amines, demonstrating the compound's versatility in synthesizing amino-substituted pyrimidine derivatives (Botta et al., 1985).

Quantum Chemical Characterization

The compound is also subject to quantum chemical studies to identify hydrogen bonding sites within pyrimidine derivatives. Such research aids in understanding the molecular interactions and stability of pyrimidine compounds, which is crucial for their potential applications in various fields, including pharmaceuticals (Traoré et al., 2017).

Synthesis and Antimicrobial Activity

Research into the synthesis of substituted tricyclic compounds, including tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, highlights the antimicrobial potential of pyrimidine derivatives. These synthesized compounds exhibit significant antibacterial and antifungal activities, suggesting their usefulness in developing new antimicrobial agents (Mittal et al., 2011).

Crystal Structures and Biological Activities

The study of enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives through crystallography and bioassays reveals insights into the structural requirements for biological activity. Such research is pivotal for the design and development of new drugs with enhanced efficacy and reduced side effects (Gao et al., 2015).

Antiangiogenic Potential

Pyrimidine derivatives, derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine, have been explored for their antiangiogenic properties. Docking studies suggest that these compounds exhibit significant binding energy with VEGFR-2 kinase, indicating their potential as antiangiogenic agents (Jafar & Hussein, 2021).

Mechanism of Action

Target of Action

The primary target of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine It is known that pyrimidin-4-amine derivatives, to which this compound belongs, are important mitochondrial respiration inhibitors . They interrupt the mitochondrial electron transport by inhibiting NADH: ubiquinone oxidoreductase (complex I) .

Mode of Action

The specific interaction of This compound The mode of action of pyrimidin-4-amine derivatives involves interrupting the mitochondrial electron transport by inhibiting nadh: ubiquinone oxidoreductase (complex i) . This inhibition disrupts the energy production in the cells, leading to their death.

Biochemical Pathways

The biochemical pathways affected by This compound are likely related to mitochondrial respiration, given its role as a mitochondrial respiration inhibitor . By inhibiting NADH: ubiquinone oxidoreductase (complex I), it disrupts the electron transport chain, a crucial component of cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.

Pharmacokinetics

The ADME properties of This compound It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the trifluoroethyl group in this compound may enhance its absorption and distribution within the body, potentially improving its bioavailability.

Result of Action

The specific molecular and cellular effects of This compound As a mitochondrial respiration inhibitor, it likely leads to a decrease in atp production . This can result in energy depletion within the cells, leading to their death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . .

Future Directions

The future directions for the study of 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the promising properties of pyrimidinamine derivatives, they could be explored for their potential uses in various fields such as medicinal chemistry, pesticides, and functional materials .

Properties

IUPAC Name

6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3/c7-4-1-5(13-3-12-4)11-2-6(8,9)10/h1,3H,2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJWHMUIRIKVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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